molecular formula C22H19NO4 B2825906 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide CAS No. 247592-95-6

2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide

Cat. No.: B2825906
CAS No.: 247592-95-6
M. Wt: 361.397
InChI Key: HJKUEAJCJCOVKN-UHFFFAOYSA-N
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Description

Structure and Synthesis: 2-(4-Formyl-2-methoxyphenoxy)-N,N-diphenylacetamide is a substituted acetamide featuring a formyl group at the 4-position and a methoxy group at the 2-position of the phenoxy ring, with two phenyl groups attached to the nitrogen atom. The compound is synthesized via a multi-step process:

Step 1: Chloroacetylation of diphenylamine with chloroacetyl chloride in toluene yields 2-chloro-N,N-diphenylacetamide .

Step 2: Substitution of the chlorine atom with 4-hydroxy-2-methoxybenzaldehyde in acetonitrile, using potassium carbonate as a base, forms the target compound .

Characterization:
The structure is confirmed using melting point analysis, thin-layer chromatography (TLC), infrared spectroscopy (IR), and $^1$H nuclear magnetic resonance (NMR) spectroscopy .

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-26-21-14-17(15-24)12-13-20(21)27-16-22(25)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKUEAJCJCOVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide typically involves the reaction of 4-formyl-2-methoxyphenol with N,N-diphenylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group and diphenylacetamide moiety contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: C${22}$H${19}$NO$_4$ (MW: 361.4 g/mol) .
  • Functional Groups : Formyl (electron-withdrawing), methoxy (electron-donating), and diphenylamide groups.

A detailed comparison of structurally related acetamides is provided below:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula (MW) Key Substituents Synthesis Route Key Properties/Applications References
2-(4-Formyl-2-methoxyphenoxy)-N,N-diphenylacetamide C${22}$H${19}$NO$_4$ (361.4) N,N-diphenyl, 4-formyl-2-methoxyphenoxy Substitution of 2-chloro-N,N-diphenylacetamide with 4-hydroxy-2-methoxybenzaldehyde Antibacterial activity; high lipophilicity
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide C${16}$H${14}$N$2$O$6$ (330.3) 4-nitrophenyl, 4-formyl-2-methoxyphenoxy Similar substitution with 4-nitrophenylamine Enhanced reactivity in electrophilic substitution; discontinued commercially
N-(2-Chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide C${16}$H${14}$ClNO$_4$ (319.7) 2-chlorophenyl, 4-formyl-2-methoxyphenoxy Substitution with 2-chloroaniline Versatile scaffold; available for research (purity ≥95%)
2-(4-Formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide C${17}$H${17}$NO$_5$ (307.3) 2-methylphenyl, 4-formyl-2-methoxyphenoxy Substitution with 2-methylaniline Increased steric hindrance; potential for tailored solubility
2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide C${17}$H${17}$NO$_5$ (307.3) 2-ethoxy-4-formylphenoxy, 2-methylphenyl Ethoxy substitution at phenoxy ring Altered electronic effects; experimental use only
Table 2: Pharmacological and Physicochemical Properties
Compound LogP (Predicted) Solubility Biological Activity Stability Notes
This compound 4.2 Low in water; soluble in organic solvents Variable antibacterial activity Susceptible to oxidative cleavage via Mn(III) complexes
N-(4-Nitrophenyl) derivative 3.8 Moderate in DMSO Not reported; likely reactive in electrophilic reactions High stability due to nitro group
N-(2-Chlorophenyl) derivative 3.5 Moderate in ethanol Lab use; scaffold for drug discovery Stable under refrigeration
N-(2-Methylphenyl) derivative 3.9 Low in water Experimental analgesic activity (inferred) Sensitive to hydrolysis
Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., nitro, chloro) : Enhance reactivity in electrophilic substitutions but reduce solubility in polar solvents .
  • Electron-Donating Groups (e.g., methoxy) : Increase lipophilicity and membrane permeability, critical for antibacterial activity .
  • Steric Effects : Bulky groups (e.g., diphenyl, 2-methylphenyl) may hinder interaction with biological targets but improve metabolic stability .

Synthetic Flexibility: All compounds derive from 2-chloro-N,N-diphenylacetamide, enabling modular synthesis with diverse phenolic or aniline derivatives .

Commercial Availability : Only the chloro and methylphenyl derivatives are currently available for research, whereas others (e.g., nitro variant) are discontinued .

Biological Activity

2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of diphenylacetamide derivatives with aromatic aldehydes. The synthesis typically includes the following steps:

  • Starting Materials : Diphenylacetamide and 4-formyl-2-methoxyphenol.
  • Reagents : Use of glacial acetic acid as a solvent and catalyst.
  • Reaction Conditions : Heating under reflux conditions for several hours.

The product is characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to confirm its structure.

Antimicrobial Activity

Research indicates that derivatives of diphenylacetamide exhibit notable antimicrobial properties against various bacterial and fungal strains. The antimicrobial activity is assessed using methods such as the cup plate method, where the zone of inhibition is measured to determine efficacy.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18
This compoundC. albicans20

The presence of the diphenylamino group is believed to contribute to this antimicrobial activity while minimizing side effects .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer). The cytotoxicity is typically evaluated using the MTT assay, which measures cell viability post-treatment.

Cell LineIC50 (µM)
MCF-725
HeLa30
A54928

These results suggest that the compound may serve as a lead for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure. The presence of specific functional groups influences its interaction with biological targets:

  • Formyl Group : Enhances reactivity and potential interactions with nucleophiles.
  • Methoxy Group : Modulates lipophilicity, affecting membrane permeability.
  • Diphenyl Group : Contributes to binding affinity with biological targets, such as enzymes involved in inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of diphenylacetamides revealed that those containing the methoxy group exhibited enhanced antibacterial activity compared to their non-methoxylated counterparts .
  • Cytotoxicity in Cancer Research : In a comparative study of several acetamide derivatives, it was found that this compound showed superior cytotoxic effects against breast cancer cells when compared to standard chemotherapeutic agents like doxorubicin .

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